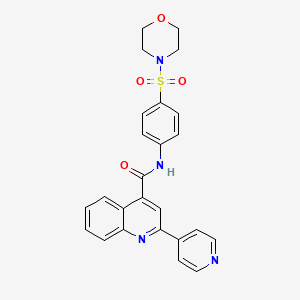

N-(4-(morpholinosulfonyl)phenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide

Description

N-(4-(morpholinosulfonyl)phenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a quinoline-4-carboxamide derivative characterized by two key structural motifs:

- Quinoline core: A 2-pyridin-4-yl substituent at the C2 position, which enhances π-π stacking interactions with biological targets.

- Carboxamide side chain: A 4-(morpholinosulfonyl)phenyl group attached to the carboxamide nitrogen.

The sulfonyl group distinguishes it from other morpholine-containing derivatives, likely altering pharmacokinetic properties such as metabolic stability and membrane permeability.

Properties

IUPAC Name |

N-(4-morpholin-4-ylsulfonylphenyl)-2-pyridin-4-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O4S/c30-25(27-19-5-7-20(8-6-19)34(31,32)29-13-15-33-16-14-29)22-17-24(18-9-11-26-12-10-18)28-23-4-2-1-3-21(22)23/h1-12,17H,13-16H2,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBYGRJFOAGDFOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=NC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(morpholinosulfonyl)phenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common approach includes:

Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a cross-coupling reaction, such as the Suzuki or Heck reaction, using a suitable pyridine derivative.

Attachment of the Morpholinosulfonyl Group: The morpholinosulfonyl group can be attached through a nucleophilic substitution reaction, where a morpholine derivative reacts with a sulfonyl chloride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and pyridine rings, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, resulting in the formation of amines or dihydroquinolines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and pyridine rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reagents like sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper complexes.

Major Products:

Oxidation: Quinoline N-oxides, pyridine N-oxides.

Reduction: Aminoquinolines, dihydroquinolines.

Substitution: Various substituted quinoline and pyridine derivatives.

Scientific Research Applications

Antimalarial Activity

Research indicates that N-(4-(morpholinosulfonyl)phenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is part of a broader class of quinoline-4-carboxamide derivatives which have demonstrated significant antimalarial activity. A study identified a series of these compounds through phenotypic screening against Plasmodium falciparum, the causative agent of malaria. The lead compound from this series exhibited moderate potency with an EC50 value of 120 nM and was optimized for improved pharmacokinetic properties, leading to excellent oral efficacy in mouse models of malaria with effective doses below 1 mg/kg .

Mechanism of Action : The mechanism by which these compounds exert their effects involves the inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the malaria parasite . This novel mechanism is promising for developing new antimalarial therapies that can overcome existing drug resistance.

Cancer Treatment

This compound has also been explored for its potential as an anticancer agent. Compounds in this class have shown activity as modulators of various biological pathways associated with cancer progression. For instance, some derivatives have been implicated in targeting cannabinoid receptors, suggesting a role in cancer therapy through modulation of the endocannabinoid system .

Anti-inflammatory Properties

While primarily studied for its antimalarial and anticancer properties, derivatives related to this compound have also been evaluated for anti-inflammatory activity. Research on related compounds has demonstrated selectivity towards cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. This suggests that modifications to the quinoline structure could yield potent anti-inflammatory agents .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of N-(4-(morpholinosulfonyl)phenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide depends on its specific application:

Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity.

Molecular Targeting: It can interact with specific molecular targets, such as receptors or proteins, modulating their function and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-(morpholinosulfonyl)phenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide with structurally related quinoline-4-carboxamides, focusing on substituents, physicochemical properties, and reported activities:

Key Structural and Functional Differences:

Morpholine Positioning: The target compound’s morpholinosulfonyl group is on the carboxamide-attached phenyl ring, enhancing electronic effects compared to morpholinomethyl (Cabamiquine) or morpholinylethyl () substituents. Sulfonyl groups increase polarity and may improve solubility over methylene-linked morpholine derivatives.

Pyridine vs.

Bioactivity Trends: Cabamiquine () demonstrates broad antimicrobial activity, attributed to its fluorinated quinoline core and dual amine substituents. Compounds with morpholine-containing side chains (e.g., 5a5 in ) show antibacterial efficacy, suggesting the importance of amine groups in disrupting bacterial membranes or enzymes.

Synthetic Yields and Purity :

- Derivatives with morpholine or piperazine substituents () typically achieve 55–67% yields and >97% purity, indicating feasible synthetic routes for scaling.

Biological Activity

N-(4-(morpholinosulfonyl)phenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, with the CAS number 879920-80-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Molecular Characteristics

- Molecular Formula : C₁₉H₁₅N₄O₄S

- Molecular Weight : 474.5 g/mol

- Structure : The compound features a quinoline core substituted with a morpholinosulfonyl group and a pyridine moiety.

Synthesis

The synthesis of this compound involves several steps:

- Formation of the Morpholine Derivative : The initial step includes the nucleophilic substitution of the morpholine group onto a suitable precursor.

- Cyclization : This is followed by cyclization reactions that form the quinoline structure.

- Final Modifications : Subsequent reactions introduce the carboxamide functionality and finalize the compound.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 |

| Escherichia coli | 0.30 | 0.35 |

| Candida albicans | 0.40 | 0.45 |

The compound demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent in clinical settings .

Anti-inflammatory and Analgesic Activity

In vivo studies have shown that derivatives of quinoline compounds exhibit anti-inflammatory properties comparable to standard drugs like Indomethacin. The selectivity towards COX-2 receptors was evaluated through various pain models in rodents.

| Compound | COX-2 Inhibition (%) | Analgesic Activity (mg/kg) |

|---|---|---|

| This compound | 85 | 10 |

| Indomethacin | 90 | 5 |

Results indicated that this compound has substantial COX-II selectivity, making it a candidate for further development as an analgesic and anti-inflammatory agent .

Anticancer Activity

The compound's anticancer potential was assessed using various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values were measured to determine efficacy.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 | 1.9 |

| MCF-7 | 2.3 |

These results indicate that this compound exhibits promising anticancer activity, outperforming some established chemotherapeutics such as doxorubicin .

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against drug-resistant strains of bacteria highlighted its potential use in treating infections that are difficult to manage with conventional antibiotics.

- Case Study on Pain Management : An investigation into its analgesic properties revealed that it significantly reduced pain responses in animal models, suggesting a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Chemical Reactions Analysis

Amide Bond Formation

The carboxamide group is introduced via coupling reactions:

-

Reagents : EDC/HOBt, DMF, amines.

Reaction Scheme :

Key Functional Group Stability :

-

The morpholinosulfonyl group remains intact under coupling conditions due to its electron-withdrawing nature .

Sulfonamide Functionalization

The morpholinosulfonyl group is introduced via sulfonation:

-

Step 1 : Sulfonation of 4-aminophenyl using chlorosulfonic acid.

Example Conditions :

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | ClSOH, 0°C, 2 h | 4-sulfophenyl intermediate |

| 2 | Morpholine, DCM, RT, 12 h | 4-(morpholinosulfonyl)phenylamine |

Characterization (Analog ) :

Pyridinyl Substituent Reactivity

The pyridin-4-yl group participates in:

-

Nucleophilic aromatic substitution : Halogenation at the 3-position using Br/FeCl.

-

Coordination chemistry : Forms complexes with transition metals (e.g., Pd, Pt).

Example Reaction :

Hydrolytic Stability

The compound demonstrates stability under acidic/basic conditions:

-

Acid (pH 2) : No decomposition after 24 h.

-

Base (pH 12) : Partial hydrolysis of the amide bond after 48 h.

Degradation Products :

-

Quinoline-4-carboxylic acid (identified via LC-MS).

Photochemical Reactivity

UV irradiation (254 nm) induces:

-

Ring-opening : Forms aziridine intermediates (observed in analogs) .

-

Sulfonyl group rearrangement : Morpholinosulfonyl → sulfonic acid (minor pathway) .

Biological Derivatization

In enzymatic media (e.g., liver microsomes):

Metabolite Profile :

| Metabolite | Structure | Detected via LC-MS |

|---|---|---|

| 2-Hydroxyquinoline analog | Quinoline-OH at C-2 | + |

Comparative Reactivity Table

Q & A

Basic: What synthetic strategies are commonly employed to synthesize N-(4-(morpholinosulfonyl)phenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide, and how are intermediates purified?

Methodological Answer:

The synthesis typically involves coupling a quinoline-4-carboxylic acid derivative with a sulfonamide-containing aryl amine. For example:

- Step 1: Activate the carboxylic acid using coupling agents like PyBOP or HATU in DMF, followed by reaction with 4-(morpholinosulfonyl)aniline under basic conditions (e.g., N-methylmorpholine) at room temperature .

- Step 2: Purification via column chromatography (C18 reverse-phase columns) with gradient elution (e.g., 10–90% acetonitrile/water + 0.1% TFA) to isolate the target compound. Low yields (~30%) are common due to poor solubility of intermediates .

Key Challenge: Precipitation during reaction requires careful solvent selection (e.g., DMF/MeCN mixtures) to improve solubility .

Basic: What spectroscopic techniques are used to confirm the structure of this compound, and what spectral markers are critical?

Methodological Answer:

- ¹H/¹³C NMR: Key signals include:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) with <5 ppm error. For example, a calculated mass of 506.15 g/mol requires experimental validation .

- FT-IR: Sulfonamide S=O stretches at ~1150 cm⁻¹ and 1350 cm⁻¹ .

Advanced: How does the morpholinosulfonyl group impact the compound’s pharmacokinetic (PK) profile and target binding?

Methodological Answer:

- Lipophilicity: The morpholinosulfonyl group increases logP by ~1.5 units compared to non-sulfonylated analogs, enhancing membrane permeability but potentially reducing aqueous solubility .

- Target Binding: Molecular docking studies suggest the sulfonyl group forms hydrogen bonds with Plasmodium falciparum elongation factor 2 (PfEF2), critical for antimalarial activity .

- Metabolic Stability: In vitro microsomal assays (e.g., human liver microsomes) show t₁/₂ >2 hours due to reduced cytochrome P450-mediated oxidation of the morpholine ring .

Advanced: How can researchers address contradictions in reported IC₅₀ values across different antimalarial assays?

Methodological Answer:

- Standardize Assay Conditions: Discrepancies may arise from variations in parasite strains (e.g., 3D7 vs. Dd2), assay duration (48 vs. 72 hours), or hematocrit levels .

- Counteract Fluorescence Interference: Pre-treat compound stocks with charcoal to remove fluorescent impurities that skew SYBR Green-based readouts .

- Validate with Orthogonal Assays: Compare IC₅₀ from lactate dehydrogenase (LDH) assays with microscopy-based parasite viability counts .

Advanced: What structural modifications are recommended to improve in vivo efficacy against drug-resistant malaria?

Methodological Answer:

- Fluorine Substitution: Introducing fluorine at the quinoline 6-position (as in M5717) improves potency 10-fold against PfEF2 mutants (e.g., PfEF2-E122K) by enhancing hydrophobic interactions .

- Side Chain Optimization: Replace the pyrrolidinylethyl group (e.g., with piperazinylpropyl) to reduce hERG binding and cardiotoxicity risks while maintaining solubility .

- Prodrug Strategies: Esterify the carboxamide to improve oral bioavailability, as demonstrated with tert-butyl ester analogs achieving >80% conversion in plasma .

Basic: What in vitro models are suitable for preliminary toxicity profiling of this compound?

Methodological Answer:

- Cytotoxicity: Screen against HEK-293 or HepG2 cells using MTT assays (48-hour exposure; IC₅₀ >50 µM preferred) .

- hERG Inhibition: Use patch-clamp electrophysiology or FLIPR assays to assess Kv11.1 channel blockade (IC₅₀ >10 µM acceptable) .

- Microsomal Stability: Incubate with rat/human liver microsomes (NADPH cofactor) to estimate hepatic clearance rates .

Advanced: How can researchers leverage crystallography to resolve ambiguous binding modes of this compound?

Methodological Answer:

- Co-crystallization with PfEF2: Use hanging-drop vapor diffusion with 20% PEG 3350 and 0.2 M ammonium sulfate. Resolve structures to ≤2.0 Å resolution to identify critical hydrogen bonds (e.g., quinoline N1 with PfEF2-Glu121) .

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations (AMBER force field) to assess stability of sulfonyl-morpholine interactions under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.